molecular formula C18H18Br2N6O4S B579896 N-Despropyl-N-ethyl Macitentan CAS No. 441796-13-0

N-Despropyl-N-ethyl Macitentan

Cat. No.: B579896
CAS No.: 441796-13-0
M. Wt: 574.248
InChI Key: PIJUSICWAKBTEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .

Mode of Action

The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .

Pharmacokinetics

This compound is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of this compound correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .

Result of Action

The action of this compound leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropyl-N-ethyl Macitentan involves multiple steps, starting from the parent compound Macitentan. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Despropyl-N-ethyl Macitentan is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its higher selectivity for endothelin receptor subtypes and its use in analytical applications make it a valuable compound in pharmaceutical research and development .

Properties

CAS No.

441796-13-0

Molecular Formula

C18H18Br2N6O4S

Molecular Weight

574.248

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)

InChI Key

PIJUSICWAKBTEZ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_

Origin of Product

United States

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